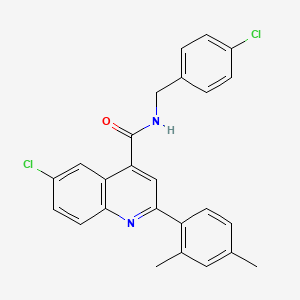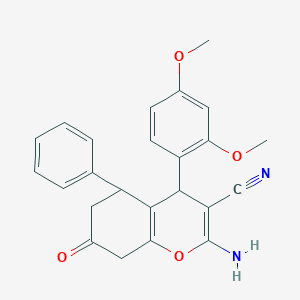![molecular formula C18H32N2O3 B6102668 methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6102668.png)
methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate, also known as CX-516, is a potent ampakine compound that has been extensively studied for its potential use in cognitive enhancement and treatment of neurological disorders. Ampakines are a class of compounds that modulate the activity of AMPA receptors in the brain, which are involved in synaptic plasticity and learning and memory processes.
Mécanisme D'action
Methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and learning and memory processes in the brain. By binding to a specific site on the receptor, this compound enhances the activity of AMPA receptors, leading to an increase in synaptic transmission and long-term potentiation. This mechanism of action is thought to underlie the cognitive-enhancing and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including an increase in the release of neurotransmitters, such as glutamate and acetylcholine, and an improvement in cerebral blood flow. This compound has also been shown to enhance synaptic plasticity and to increase the density of dendritic spines, which are important for synaptic connectivity and plasticity. These effects are thought to contribute to the cognitive-enhancing and neuroprotective effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate has several advantages for use in lab experiments, including its potency, selectivity, and ease of administration. This compound is also relatively stable and can be stored for extended periods of time. However, there are also some limitations to the use of this compound in lab experiments, including its high cost, limited solubility, and potential for off-target effects. These limitations need to be carefully considered when designing experiments using this compound.
Orientations Futures
There are several future directions for research on methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate, including the development of more potent and selective ampakine compounds, the investigation of the long-term effects of this compound on cognitive function and neuroprotection, and the exploration of the therapeutic potential of this compound in other neurological disorders. Additionally, the mechanisms underlying the cognitive-enhancing and neuroprotective effects of this compound need to be further elucidated to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate involves several steps, including the reaction of 1-cyclohexylmethylpiperidine with ethyl 2-chloro-5-oxopentanoate to form the intermediate compound, which is then reacted with methylamine to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product, and several modifications have been made to the original synthesis method to reduce the number of steps and increase the efficiency of the process.
Applications De Recherche Scientifique
Methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate has been extensively studied for its potential use in cognitive enhancement and treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Several preclinical and clinical studies have shown that this compound can improve cognitive function, including memory, attention, and learning, in both healthy individuals and patients with cognitive impairments. This compound has also been shown to have neuroprotective effects and to enhance synaptic plasticity, which may contribute to its therapeutic potential in neurological disorders.
Propriétés
IUPAC Name |
methyl 5-[[1-(cyclohexylmethyl)piperidin-3-yl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O3/c1-23-18(22)11-5-10-17(21)19-16-9-6-12-20(14-16)13-15-7-3-2-4-8-15/h15-16H,2-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMCKXWMKBDFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)NC1CCCN(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

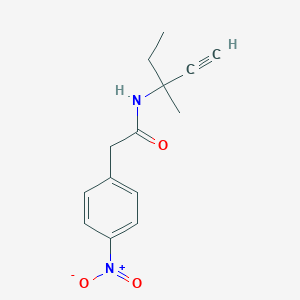
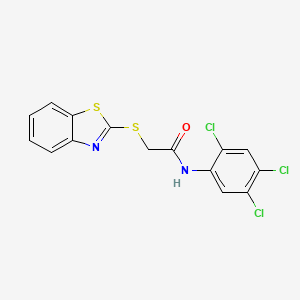
![N-(3,4-dichlorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6102596.png)
![3-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6102605.png)
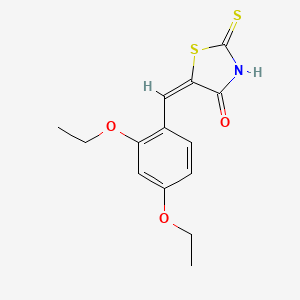
![2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B6102627.png)
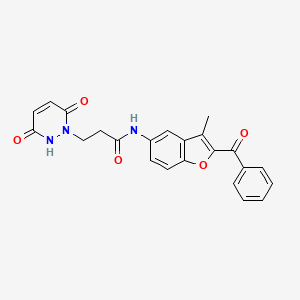
![5-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6102632.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B6102637.png)
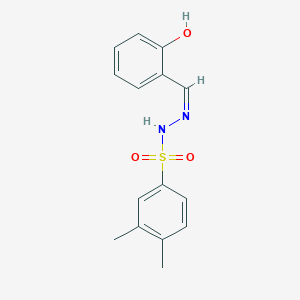
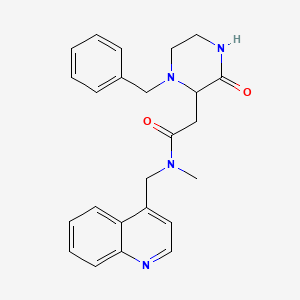
![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6102661.png)
